N-(4-FLUORO-BENZYL)-2,2-DIMETHYL-PROPIONAMIDE
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Overview
Description
N-(4-FLUORO-BENZYL)-2,2-DIMETHYL-PROPIONAMIDE is an organic compound that features a fluorobenzyl group attached to a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUORO-BENZYL)-2,2-DIMETHYL-PROPIONAMIDE typically involves the reaction of 4-fluorobenzylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUORO-BENZYL)-2,2-DIMETHYL-PROPIONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzyl derivatives.
Scientific Research Applications
N-(4-FLUORO-BENZYL)-2,2-DIMETHYL-PROPIONAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-FLUORO-BENZYL)-2,2-DIMETHYL-PROPIONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, while the dimethylpropanamide moiety can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-N’-methylpropane-1,3-diamine
- 4-(4-fluorobenzyl)piperidine
- Methyl S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-L-cysteinate
Uniqueness
N-(4-FLUORO-BENZYL)-2,2-DIMETHYL-PROPIONAMIDE is unique due to its specific combination of a fluorobenzyl group and a dimethylpropanamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the dimethylpropanamide group can influence solubility and bioavailability.
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16FNO/c1-12(2,3)11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
HVYVIBDTVNXOAV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NCC1=CC=C(C=C1)F |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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